3,3-difluoroprop-2-en-1-amine hydrochloride
Description
3,3-Difluoroprop-2-en-1-amine hydrochloride is a fluorinated allylamine derivative characterized by a double bond at the C2-C3 position and two fluorine atoms at the C3 position (Fig. 1). Its molecular formula is C₃H₆ClF₂N (derived from the base amine C₃H₅F₂N combined with HCl) . Key structural features include:
- SMILES: C(C=C(F)F)N.Cl
- InChIKey: NXDISQNMKXPILO-UHFFFAOYSA-N
- Molecular weight: 129.45 g/mol
Fluorinated amines are often explored in drug discovery due to enhanced metabolic stability and bioavailability .
Properties
CAS No. |
322637-49-0 |
|---|---|
Molecular Formula |
C3H6ClF2N |
Molecular Weight |
129.53 g/mol |
IUPAC Name |
3,3-difluoroprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H |
InChI Key |
SPLYCVLPUMJLDK-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoroprop-2-en-1-amine hydrochloride typically involves the reaction of 3,3-difluoroprop-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
C3H5F2N+HCl→
Biological Activity
3,3-Difluoroprop-2-en-1-amine hydrochloride is a fluorinated compound that has garnered attention in biological research due to its unique structural properties and potential applications. The incorporation of fluorine atoms in organic molecules often alters their physicochemical properties, enhancing their biological activity and pharmacokinetic profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by:
- Molecular Formula : CHClFN
- Molecular Weight : 137.52 g/mol
- Structure : The compound features a propene backbone with two fluorine substituents at the third carbon and an amine group.
The biological activity of this compound primarily involves its interaction with biological macromolecules. Fluorinated compounds can modulate enzyme activity, influence receptor binding, and alter membrane dynamics.
Key Mechanisms:
- Enzyme Inhibition : Fluorinated amines can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
- Membrane Permeability : The presence of fluorine atoms can enhance lipid solubility and permeability across cellular membranes, facilitating cellular uptake.
Biological Activity Data
Recent studies have investigated the biological activities associated with this compound. Below is a summary table of its reported activities:
Case Study 1: Antimicrobial Activity
In a study focusing on the antimicrobial properties of fluorinated amines, this compound demonstrated significant inhibitory activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
Research exploring the cytotoxic effects of various fluorinated compounds revealed that this compound exhibited selective toxicity towards specific cancer cell lines. The study suggested that the compound interferes with cell cycle progression by modulating key regulatory proteins.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound has a moderate safety profile; however, further studies are needed to fully understand its long-term effects and potential toxicity.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Fluorinated Amine Hydrochlorides
Key Observations:
Saturated analogs (e.g., 3,3-difluoropropan-1-amine hydrochloride) lack the double bond, reducing conjugation and reactivity .
Substituent Effects: Aromatic substituents (e.g., chlorophenyl in ’s compound) enhance lipophilicity and may improve membrane permeability but introduce steric bulk .
Molecular Weight :
- The target compound has the lowest molecular weight (129.45 g/mol), favoring applications requiring small-molecule penetration (e.g., CNS drugs). Bulkier analogs (e.g., ’s compound at 259.90 g/mol) may face bioavailability challenges .
Pharmacological and Physicochemical Properties
Table 2: Functional Comparisons
Key Insights:
- Reactivity : The allylic double bond in the target compound may confer reactivity in Michael additions or cycloadditions, unlike saturated analogs .
- Stability : Saturated fluorinated amines (e.g., ’s compound) exhibit higher thermal and oxidative stability, making them preferable for long-term storage .
- Analytical Characterization : RP-HPLC methods validated for dosulepin and metformin hydrochlorides () suggest analogous techniques could be applied to the target compound for purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
